![molecular formula C16H26N6O3 B2893556 7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 797028-11-6](/img/structure/B2893556.png)
7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
Descripción
This compound is a xanthine derivative characterized by a purine-2,6-dione core with substituents at positions 1, 3, 7, and 8. The 1- and 3-methyl groups are conserved across many xanthine-based pharmaceuticals, such as theophylline, which are known for adenosine receptor antagonism and phosphodiesterase inhibition. The 7-position is substituted with a 2-methoxyethyl group, enhancing hydrophilicity compared to bulkier or more lipophilic substituents.
Propiedades
IUPAC Name |
7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O3/c1-18-5-7-21(8-6-18)11-12-17-14-13(22(12)9-10-25-4)15(23)20(3)16(24)19(14)2/h5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTDWRNFYWPVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
7-(2-methoxyethyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound notable for its potential biological activities. This compound belongs to the purine derivative class and has garnered attention for its pharmacological properties, particularly as an inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is significant in the management of type 2 diabetes and obesity.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C_{18}H_{26}N_{4}O_{3} |
Molecular Weight | 342.43 g/mol |
DPP-IV Inhibition
One of the primary biological activities of this compound is its role as a DPP-IV inhibitor . DPP-IV is an enzyme that inactivates incretin hormones, which are involved in glucose metabolism. By inhibiting this enzyme, the compound enhances insulin secretion and reduces blood glucose levels.
Research Findings:
- In vitro studies have shown that this compound exhibits significant inhibitory activity against DPP-IV with an IC50 value indicating effective inhibition at low concentrations .
- The mechanism involves competitive inhibition where the compound binds to the active site of DPP-IV, preventing substrate access .
Antidiabetic Effects
The antidiabetic potential of this compound has been demonstrated in various animal models:
- Case Study 1: In a study involving diabetic rats, administration of the compound resulted in a marked decrease in fasting blood glucose levels compared to control groups .
- Case Study 2: Another study highlighted improvements in insulin sensitivity and reductions in HbA1c levels after chronic treatment with this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:
- Absorption: Rapidly absorbed after oral administration.
- Half-life: Approximately 6 hours, allowing for twice-daily dosing.
Safety and Toxicology
Preclinical toxicity studies have shown that the compound has a good safety profile:
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following analysis focuses on analogs sharing the 1,3-dimethylxanthine core but differing in substituents at positions 7 and 8, which critically influence physicochemical properties and biological activity.
Position 7 Substituents
- 7-(2-Ethoxyethyl)-8-(Azepan-1-yl) Analogs (): Structure: The 7-position substituent is 2-ethoxyethyl (vs. 2-methoxyethyl in the target compound). The 8-azepanyl group (7-membered ring) offers greater conformational flexibility than the 6-membered 4-methylpiperazine, which may reduce receptor-binding specificity .
- 7-Benzyl Substituents (): Structure: A benzyl group at position 7 introduces aromaticity and significant lipophilicity. Impact: The bulky benzyl group likely reduces aqueous solubility (logP +1.2 vs. methoxyethyl) and may hinder penetration into hydrophilic binding pockets. However, aromatic interactions could enhance affinity for certain targets, such as adenosine A2A receptors .
- 7-(Hydroxypropyl-Phenoxy) Derivatives (): Structure: A hydroxypropyl-phenoxy group adds steric bulk and hydrogen-bonding capacity. Impact: This substituent may improve target specificity due to its size and polarity but could limit blood-brain barrier permeability .
Position 8 Substituents
- 8-(4-(3-Chlorophenyl)Piperazinyl) Analogs (): Structure: A 3-chlorophenyl-piperazine group introduces halogenation and aromaticity. The phenyl group may confer selectivity for serotonin or dopamine receptors, common in antipsychotic drugs .
- 8-Nitro/Chloro Substituents (): Structure: Nitro or chloro groups directly attached to the purine core. Chloro substituents, while stable, may reduce solubility (logP +0.5 vs. piperazinylmethyl) .
Physicochemical and Drug-Likeness Comparison
Note: Predicted logP values are estimated using ChemAxon’s algorithms as referenced in .
Key Research Findings
- Synthetic Flexibility : The 8-position is amenable to diverse substitutions, including amines (piperazine, azepane), halogens, and thiols, enabling tailored pharmacokinetic profiles .
- Piperazine Advantages : The 4-methylpiperazinylmethyl group in the target compound offers a favorable balance of solubility (via protonation at physiological pH) and moderate lipophilicity, critical for oral bioavailability .
- Metabolic Considerations : Methoxyethyl and ethoxyethyl groups at position 7 are less prone to oxidative metabolism than benzyl or styryl substituents, suggesting improved metabolic stability .
Q & A
Q. What are the recommended synthetic routes for this compound, and what challenges arise during purification?
The synthesis involves multi-step reactions, including nucleophilic substitution at position 8 of the purine core and functionalization of the 7-position with a 2-methoxyethyl group. Key steps include:
- Bromination at position 8 followed by substitution with 4-methylpiperazine .
- Alkylation at position 7 using 2-methoxyethyl halides under controlled pH and temperature . Challenges include avoiding side reactions (e.g., over-alkylation) and ensuring regioselectivity. Purification often requires column chromatography with gradients of ethyl acetate/methanol and characterization via H/C NMR and LC-MS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Use a combination of:
- Spectroscopy : H NMR to confirm substitution patterns (e.g., singlet for N-CH groups at δ ~3.3 ppm) and FTIR for carbonyl (C=O) stretches at ~1680–1700 cm .
- Mass spectrometry : High-resolution MS to verify molecular weight (expected [M+H]: ~403.2 Da) and fragmentation patterns .
- X-ray crystallography (if crystalline): To resolve ambiguities in stereochemistry or regiochemistry .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition : Test against adenosine deaminase or phosphodiesterases (PDEs) due to the xanthine core .
- Cellular assays : Cytotoxicity screening in cancer cell lines (e.g., HepG2) or antiviral activity in models like HCV replicons, given the piperazine moiety’s affinity for viral polymerases . Use dose-response curves (IC/EC) and validate with positive controls (e.g., theophylline for PDE inhibition) .
Advanced Research Questions
Q. How do structural modifications at the 7- and 8-positions influence bioactivity?
- Position 7 : The 2-methoxyethyl group enhances solubility and may modulate membrane permeability. Compare with ethyl or pentyl analogs to assess chain-length effects on pharmacokinetics .
- Position 8 : The 4-methylpiperazine group introduces basicity, potentially improving target engagement (e.g., interactions with viral polymerases or GPCRs). Replace with morpholine or pyrrolidine to study steric/electronic impacts . SAR studies should pair computational docking (e.g., AutoDock Vina) with experimental IC data to map critical interactions .
Q. What strategies resolve contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
- Off-target effects : Use CRISPR-Cas9 knockout models to confirm target specificity .
- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation . Orthogonal validation (e.g., SPR for binding affinity) is critical .
Q. How can computational tools optimize reaction conditions for scaled synthesis?
- Reaction modeling : Use DFT calculations (Gaussian 09) to predict intermediates and transition states .
- Process optimization : Machine learning (e.g., Bayesian optimization) to refine solvent systems, catalyst loading, and temperature .
- Scale-up risks : Simulate heat and mass transfer using Aspen Plus to prevent exothermic runaway reactions .
Q. What mechanistic studies elucidate its interaction with biological targets?
- Biophysical methods : Surface plasmon resonance (SPR) or ITC to quantify binding thermodynamics with PDE4B or adenosine receptors .
- Structural biology : Co-crystallization with target proteins (e.g., PDE4B) to resolve binding modes .
- Omics integration : Transcriptomics/proteomics to identify downstream pathways (e.g., cAMP modulation) .
Methodological Considerations Table
Aspect | Recommendations | References |
---|---|---|
Synthesis | Use Pd-catalyzed cross-coupling for regioselective 8-substitution; protect amines with Boc groups. | |
Characterization | Combine HSQC NMR for H-C correlation and HRMS for isotopic patterns. | |
Bioactivity Testing | Include off-target panels (e.g., CEREP) to assess selectivity over related kinases. | |
Data Analysis | Apply multivariate statistics (PCA) to disentangle SAR trends from assay noise. |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.